An In-depth Technical Guide to 5'-O-Acetyl Adenosine (CAS 2140-25-2)
An In-depth Technical Guide to 5'-O-Acetyl Adenosine (CAS 2140-25-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Acetyl Adenosine is a key derivative of adenosine, the ubiquitous purine nucleoside central to cellular metabolism and signaling.[1][2] By masking the primary 5'-hydroxyl group with an acetyl moiety, this modification alters the molecule's physicochemical properties, notably its lipophilicity and resistance to certain enzymatic degradation pathways. This guide provides a comprehensive technical overview of 5'-O-Acetyl Adenosine, detailing its properties, synthesis, biological significance as a prodrug of adenosine, and its applications in research. We will explore its mechanism of action through adenosine receptors and provide validated experimental protocols for its synthesis and analysis, establishing a foundational resource for professionals in pharmacology and drug development.
Introduction: The Significance of Adenosine and its Derivatives
Adenosine is a fundamental building block for nucleic acids (RNA and DNA) and the energy currency molecule, adenosine triphosphate (ATP).[1][3] Beyond these core roles, it functions as a potent signaling molecule, modulating a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[4][5] These receptors are implicated in cardiovascular function, inflammation, neurotransmission, and more, making them attractive targets for therapeutic intervention.[4][6][7]
However, the therapeutic application of adenosine itself is hampered by its extremely short plasma half-life (less than 10 seconds) due to rapid uptake and metabolism by red blood cells and endothelial cells.[1][2][8] This pharmacokinetic challenge necessitates the development of derivatives and prodrugs to achieve more stable and targeted delivery. 5'-O-Acetyl Adenosine emerges as a valuable tool in this context, serving as a more lipophilic precursor that can be hydrolyzed in vivo to release the active adenosine molecule. Its study provides critical insights into adenosine signaling and serves as a scaffold for novel drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5'-O-Acetyl Adenosine is essential for its effective use in experimental settings, from solvent selection to analytical method development.
| Property | Value | Source(s) |
| CAS Number | 2140-25-2 | [9][10][11] |
| Molecular Formula | C₁₂H₁₅N₅O₅ | [9][10][11] |
| Molecular Weight | 309.28 g/mol | [9][11] |
| Appearance | White to Off-White Solid | [10] |
| Melting Point | 143 °C | [10] |
| Solubility | Slightly soluble in DMSO and Methanol | [10] |
| Purity | ≥98% (Commercially available) | [9] |
| Storage Temperature | Refrigerator (-20°C recommended for long-term) | [10][12][13] |
Synthesis and Purification
The synthesis of 5'-O-Acetyl Adenosine is typically achieved through the selective acetylation of the 5'-hydroxyl group of adenosine. While various methods exist, a common conceptual approach involves protecting the 2' and 3'-hydroxyl groups of the ribose sugar, followed by acetylation of the exposed 5'-hydroxyl group, and subsequent deprotection.
A more direct route involves the reaction of adenosine with acetic anhydride in a suitable solvent like pyridine.[14] However, this can lead to a mixture of acetylated products, including the peracetylated derivative (2',3',5'-Tri-O-acetyladenosine).[15] Therefore, careful control of reaction conditions and robust purification methods are critical.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 5'-O-Acetyl Adenosine.
Caption: Generalized workflow for synthesis and purification.
Example Purification Protocol: Flash Column Chromatography
Causality: Flash chromatography is the method of choice for purifying the crude reaction mixture because it efficiently separates compounds based on polarity. 5'-O-Acetyl Adenosine is more polar than peracetylated byproducts but less polar than unreacted adenosine, allowing for effective isolation.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Spot each fraction onto a Thin Layer Chromatography (TLC) plate and visualize under UV light (254 nm) to identify the fractions containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
Biological Activity and Mechanism of Action
5'-O-Acetyl Adenosine functions primarily as a prodrug of adenosine. The acetyl group increases its lipophilicity, potentially enhancing membrane permeability compared to adenosine. Once in a biological system, it is hydrolyzed by intracellular esterases, releasing adenosine. The liberated adenosine then exerts its physiological effects by activating adenosine receptors.
Adenosine Receptor Signaling
Adenosine receptors are G protein-coupled receptors that mediate diverse cellular responses. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), while A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ).[5]
-
A₁ Receptor Activation (Inhibitory): Activation of A₁ receptors, for example in cardiac tissue, leads to the inhibition of adenylyl cyclase.[1][16] This decreases intracellular cyclic AMP (cAMP) levels, reduces calcium influx, and increases potassium efflux, resulting in hyperpolarization of the cell membrane.[1][16] This mechanism is responsible for adenosine's antiarrhythmic effects, as it slows conduction through the atrioventricular (AV) node.[1][6][16]
The diagram below illustrates the canonical A₁ receptor signaling pathway.
Caption: Simplified Adenosine A1 Receptor signaling pathway.
Applications in Research and Drug Development
The properties of 5'-O-Acetyl Adenosine make it a versatile tool for researchers.
-
Adenosine Prodrug Studies: It serves as a model compound for developing more sophisticated adenosine prodrugs with tailored release profiles and tissue targeting.
-
Receptor Characterization: By providing a more stable source of adenosine in situ, it can be used in cell-based assays to study the function and pharmacology of adenosine receptors without the complication of rapid degradation.[5]
-
Anti-inflammatory and Neuroprotective Research: Given adenosine's known roles in modulating inflammation and neuronal activity, 5'-O-Acetyl Adenosine is used as a tool to explore these pathways. For instance, it has been evaluated for antineuroinflammatory activity by measuring the inhibition of nitric oxide (NO) production in microglia.[17]
-
Cosmetic Science: Adenosine itself is used in cosmetic formulations for its anti-wrinkle properties. Derivatives like 5'-O-Acetyl Adenosine are explored for potentially improved skin penetration and efficacy.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and concentration of 5'-O-Acetyl Adenosine.
Protocol: Reversed-Phase HPLC Analysis
Causality: This self-validating protocol uses a C18 column, which separates compounds based on hydrophobicity. The mobile phase, a mixture of a polar solvent (water with a buffer) and a less polar organic solvent (acetonitrile or methanol), is optimized to achieve a good separation between adenosine, 5'-O-Acetyl Adenosine, and other potential impurities. Detection at 260 nm is chosen because it is the lambda max for the purine chromophore, ensuring high sensitivity.[18]
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Ammonium formate buffer (e.g., 20 mM, pH 4.5) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV-Vis detector set to 260 nm.[18]
-
Flow Rate: 1.0 mL/min.
-
-
Standard Preparation: Prepare a stock solution of 5'-O-Acetyl Adenosine reference standard (e.g., 1 mg/mL in methanol) and create a calibration curve by serial dilution.
-
Sample Preparation: Dissolve the test sample in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Injection and Elution: Inject 10-20 µL of the sample. Use an isocratic or gradient elution method. A typical starting point is 80% Mobile Phase A and 20% Mobile Phase B.
-
Data Analysis: Identify the 5'-O-Acetyl Adenosine peak by comparing its retention time to the reference standard. Quantify the amount and purity by integrating the peak area and comparing it against the calibration curve.
| Parameter | Typical Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Water/Acetonitrile with buffer (e.g., Ammonium Formate) |
| Detection | UV at 260 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 5'-O-Acetyl Adenosine.
-
Solid State: As a solid, the compound is relatively stable. It should be stored in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (-20°C is recommended for long-term storage).[10][13][15]
-
In Solution: The stability of adenosine derivatives in solution is pH and temperature-dependent. Stock solutions are best prepared fresh. For short-term storage, refrigeration (2-8°C) is advisable.[19] Studies on related compounds like adenosine monophosphate show significant degradation at room temperature over several days, whereas refrigerated solutions are stable for weeks.[19] The acetyl ester bond in 5'-O-Acetyl Adenosine is susceptible to hydrolysis, especially at non-neutral pH.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) before handling 5'-O-Acetyl Adenosine.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[12]
-
Handling: Avoid creating dust.[12] Handle in a well-ventilated area or a fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.[20] Avoid ingestion and inhalation.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5'-O-Acetyl Adenosine is more than just a simple derivative; it is a strategic tool for probing the complex world of purinergic signaling. Its enhanced lipophilicity and function as an adenosine prodrug provide a valuable mechanism for overcoming the pharmacokinetic limitations of the parent nucleoside. This guide has provided a technical foundation covering its properties, synthesis, mechanism of action, and practical applications. For researchers in pharmacology and medicinal chemistry, 5'-O-Acetyl Adenosine remains a cornerstone compound for investigating adenosine receptor biology and designing the next generation of purinergic therapeutics.
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